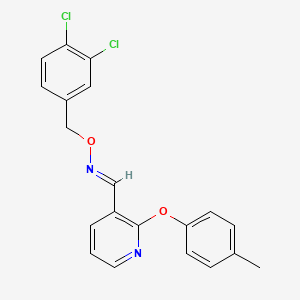
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is an organic compound with the molecular formula C20H16Cl2N2O2. This compound is notable for its complex structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:
-
Formation of 2-(4-methylphenoxy)nicotinaldehyde
Starting Materials: 4-methylphenol and 2-chloronicotinaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
-
Oxime Formation
Starting Materials: 2-(4-methylphenoxy)nicotinaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution at room temperature to form the oxime.
-
O-(3,4-dichlorobenzyl) Substitution
Starting Materials: The oxime formed in the previous step and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids under strong oxidizing conditions.
-
Reduction
- Reduction of the oxime group can lead to the formation of corresponding amines.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(4-methylphenoxy)nicotinic acid.
Reduction: 2-(4-methylphenoxy)nicotinaldehyde amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
-
Medicine
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
-
Industry
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modifying their activity. The oxime group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Chemical Reactivity: The aldehyde and oxime groups are reactive centers that can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in terms of reactivity.
2-(4-methylphenoxy)nicotinic acid: An oxidized form of the aldehyde, with different chemical properties and applications.
3,4-dichlorobenzyl oxime:
Uniqueness
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the nicotinaldehyde and oxime groups allows for diverse chemical transformations, while the dichlorobenzyl moiety adds additional reactivity and potential biological activity.
This compound’s versatility makes it a valuable subject of study in various fields, from synthetic chemistry to biological research.
属性
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[2-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-4-7-17(8-5-14)26-20-16(3-2-10-23-20)12-24-25-13-15-6-9-18(21)19(22)11-15/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJCTKTIKKJHQ-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[1-(5-chloropyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2461450.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)

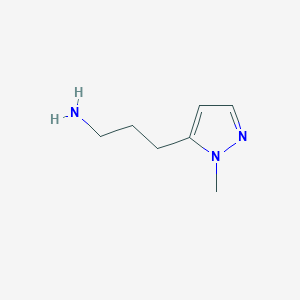
![1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2461455.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)
![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)
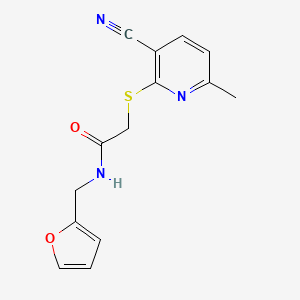
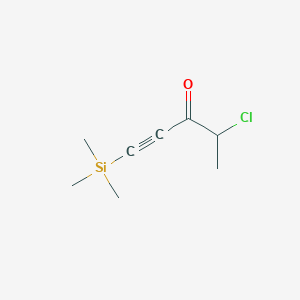
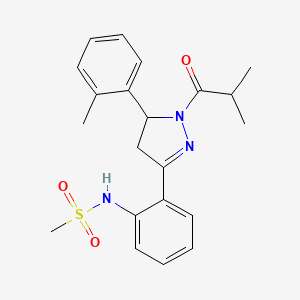
![5-(bromomethyl)-1,1-difluorospiro[2.4]heptane](/img/structure/B2461469.png)
![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)
